molecular formula C9H9BrClNO2 B7590788 N-(4-Bromo-2-methoxy-phenyl)-2-chloro-acetamide

N-(4-Bromo-2-methoxy-phenyl)-2-chloro-acetamide

Cat. No. B7590788
M. Wt: 278.53 g/mol
InChI Key: PSYRNRJLLXXDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-methoxy-phenyl)-2-chloro-acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BMCA and is known for its unique chemical properties that make it ideal for use in various scientific experiments. In

Mechanism of Action

The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. BMCA has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BMCA has also been found to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle and is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
BMCA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and has shown promise as a potential anti-cancer agent. BMCA has also been found to have anti-inflammatory effects, with studies showing that it can reduce inflammation in animal models. Additionally, BMCA has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMCA is its unique chemical structure, which makes it ideal for use in various scientific experiments. BMCA is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the main limitations of BMCA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on BMCA. One potential area of research is the development of more effective methods for synthesizing BMCA. Another potential area of research is the development of new derivatives of BMCA with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of BMCA and its potential applications in the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of BMCA involves the reaction of 4-bromo-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure BMCA.

Scientific Research Applications

BMCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be effective in inhibiting the growth of cancer cells in vitro and has shown promise as a potential anti-cancer agent. BMCA has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models.

properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-14-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRNRJLLXXDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-methoxy-phenyl)-2-chloro-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.